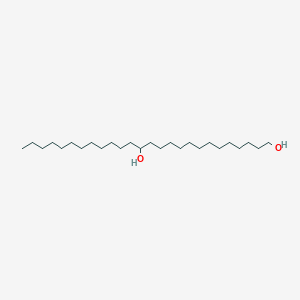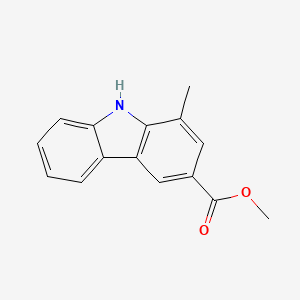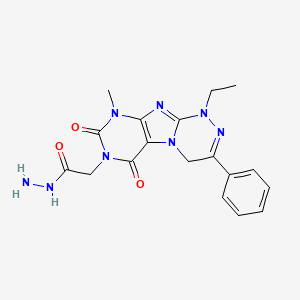
(1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazino and purine rings, followed by the introduction of the acetic acid and hydrazide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions
(1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of new compounds.
科学研究应用
Chemistry
In chemistry, (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
相似化合物的比较
Similar Compounds
Similar compounds include other triazino and purine derivatives, such as:
- (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid derivatives
- Purine-7(4H)-acetic acid derivatives
- Triazino derivatives with different substituents
Uniqueness
What sets (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide apart is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
105774-59-2 |
|---|---|
分子式 |
C18H20N8O3 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
2-(1-ethyl-9-methyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-7-yl)acetohydrazide |
InChI |
InChI=1S/C18H20N8O3/c1-3-26-17-20-15-14(16(28)25(10-13(27)21-19)18(29)23(15)2)24(17)9-12(22-26)11-7-5-4-6-8-11/h4-8H,3,9-10,19H2,1-2H3,(H,21,27) |
InChI 键 |
ZWYLQQYOZMGPQU-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


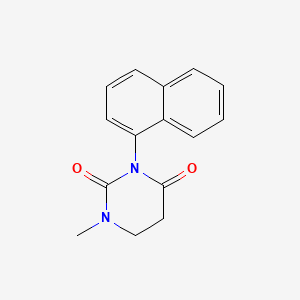
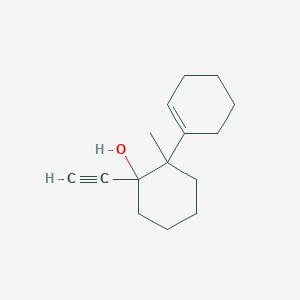
![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)
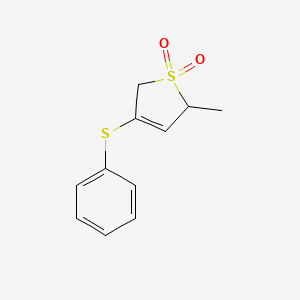
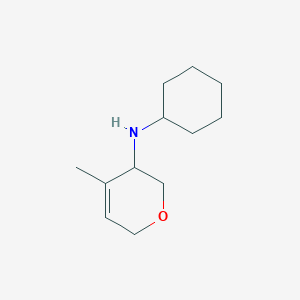
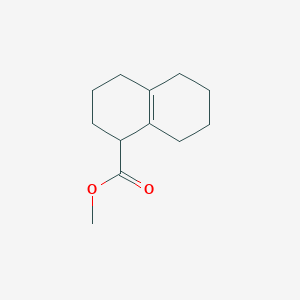

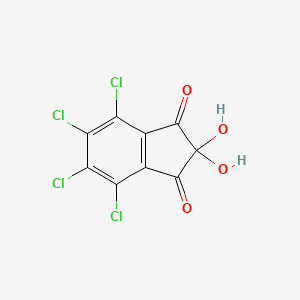

![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
